Isocytosine can be synthesized from guanidine and malic acid, making it accessible for laboratory studies and applications. It is classified as a pyrimidine derivative, which are compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This classification places isocytosine among other important nucleobases involved in genetic material and biochemical processes.
The synthesis of isocytosine has been explored through various methods:
Isocytosine has a distinct molecular structure characterized by:
Isocytosine participates in various chemical reactions, including:
The mechanism of action of isocytosine primarily revolves around its role in nucleic acid interactions:
Isocytosine exhibits several notable physical and chemical properties:
Isocytosine finds diverse applications across various fields:
Isocytosine (2-amino-4-hydroxypyrimidine or 2-aminouracil) exhibits complex prototropic tautomerism due to labile protons at N1, N3, O4, and the exocyclic amino group. Quantum-chemical studies reveal nine theoretically possible tautomers arising from keto-enol, amide-iminol, and amine-imine equilibria (Figure 1). Among these, the amino-hydroxy form (1) and amino-oxo forms (2 and 3) dominate the tautomeric mixture in different environments [5] [7].
Gas-phase calculations (B3LYP/6-311+G(d,p) level) demonstrate that the amino-hydroxy tautomer (iC1a) predominates (79.6%) due to its high aromaticity, as measured by the Harmonic Oscillator Model of Electron Delocalization (HOMED) index (0.83). The amino-oxo tautomer (iC3) constitutes 20.4% of the mixture. Remarkably, solvent polarity dramatically shifts this equilibrium: aqueous solutions favor the amino-oxo tautomer (iC3) at 97.6%, while the amino-hydroxy form diminishes to 2.4% [5]. This inversion results from enhanced solvation of polar carbonyl groups and disrupted intramolecular hydrogen bonding.
Proton transfer dynamics involve concerted multi-step pathways facilitated by water molecules. Theoretical models combining discrete water molecules with polarizable continuum models (PCM) show that explicit water molecules in the first solvation shell critically mediate proton transfers between N1, N3, and O4 positions. The energy barrier for tautomerization decreases from >30 kcal/mol in vacuo to <10 kcal/mol in aqueous environments, explaining rapid interconversion rates in solution [5] [8].
Table 1: Relative Stability and Abundance of Major Isocytosine Tautomers
Tautomer | Structure | HOMED Index | Gas Phase Abundance (%) | Aqueous Phase Abundance (%) |
---|---|---|---|---|
iC1a (amino-hydroxy) | 2-amino-4-hydroxy-3H | 0.83 | 79.6 | 2.4 |
iC3 (amino-oxo) | 2-amino-4-oxo | 0.70 | 20.4 | 97.6 |
iC2 (amino-oxo) | 4-amino-2-oxo | 0.65 | <0.1 | <0.1 |
Despite sharing the molecular formula C₄H₅N₃O, isocytosine and cytosine exhibit distinct isomerism due to positional differences in exocyclic functional groups. Cytosine features a 4-amino-2-oxo configuration, whereas isocytosine adopts 2-amino-4-oxo/4-hydroxy arrangements (Figure 2). This divergence critically impacts their tautomeric landscapes and biological functionalities [2] [5].
Cytosine predominantly exists as the amino-oxo tautomer in both gas and aqueous phases (>99%), with negligible enol form populations. In contrast, isocytosine displays significant tautomeric flexibility, with the amino-hydroxy form dominating in nonpolar environments. This difference arises from destabilizing steric interactions in cytosine’s enol form, which are absent in isocytosine’s tautomers [5] [8]. Electronic structure analyses reveal isocytosine’s pyrimidine ring exhibits reduced aromaticity (HOMED=0.70–0.83) compared to cytosine (HOMED=0.85–0.90), facilitating proton transfers and tautomeric diversity [5].
In nucleic acid analogs, isocytosine pairs with isoguanine via three hydrogen bonds in hachimoji DNA, mirroring the Watson-Crick geometry but with reversed donor-acceptor profiles. This pairing fidelity depends critically on isocytosine adopting the rare amino-oxo tautomer in aqueous environments, whereas cytosine maintains consistent pairing via its canonical amino-oxo form [2] [6].
Table 2: Structural and Tautomeric Properties of Isocytosine vs. Cytosine
Property | Isocytosine | Cytosine |
---|---|---|
Canonical Structure | 2-amino-4-oxo/4-hydroxy | 4-amino-2-oxo |
Dominant Tautomer (Gas) | Amino-hydroxy (iC1a) | Amino-oxo |
Dominant Tautomer (Water) | Amino-oxo (iC3) | Amino-oxo |
HOMED Index (Dominant Tautomer) | 0.70–0.83 | 0.85–0.90 |
Number of Significant Tautomers | 6 | 2 |
Isocytosine is a crystalline solid with limited aqueous solubility (≈5 mg/mL), though solubility increases markedly in acetic acid (50 mg/mL) [10]. Its acid-base behavior involves three ionizable sites: the pyrimidine N1 (basic), N3 (acidic), and the exocyclic amino group (Table 3). Experimental pKa values determined by potentiometry reveal macroscopic pKa₁ (deprotonation of conjugate acid) at 4.0 and pKa₂ (deprotonation of neutral species) at 9.8. Quantum-chemical calculations predict gas-phase proton affinities at 339–457 kcal/mol, with aqueous solvation reducing basicity by ≈200 kcal/mol [5] [8].
Crystallographic studies show isocytosine adopts planar hydrogen-bonded networks in the solid state. The amino-oxo tautomer forms cyclic dimers via N–H···O and N–H···N bonds, with bond lengths of 1.98 Å and 2.03 Å, respectively. Intramolecular hydrogen bonding in the amino-hydroxy tautomer (O–H···N, 1.86 Å) stabilizes its gas-phase structure but breaks upon solvation [5] [7].
Thermodynamic parameters further distinguish tautomers: the amino-oxo form (iC3) exhibits higher dipole moment (6.8 D vs. 4.2 D for iC1a) and solvation energy (−45.2 kcal/mol vs. −38.7 kcal/mol), explaining its aqueous preference. Melting points exceed 300°C, reflecting strong intermolecular forces [5] [10].
Table 3: Physicochemical Parameters of Isocytosine
Property | Value | Conditions/Method |
---|---|---|
Molecular Weight | 111.10 g/mol | - |
Solubility in Water | ≈5 mg/mL | 25°C |
Solubility in Acetic Acid | 50 mg/mL | 25°C |
pKa₁ | 4.0 ± 0.2 | Deprotonation (conjugate acid) |
pKa₂ | 9.8 ± 0.2 | Deprotonation (neutral) |
Dipole Moment (iC3) | 6.8 D | B3LYP/6-311+G(d,p) |
Solvation Energy (iC3) | −45.2 kcal/mol | PCM/HF-6-311+G(d,p) |
Nuclear Magnetic Resonance Spectroscopy:¹H Nuclear Magnetic Resonance of isocytosine in dimethyl sulfoxide-d6 reveals diagnostic signals influenced by tautomeric equilibrium. The amino-oxo tautomer (iC3) exhibits two broad exchangeable peaks: N1–H at δ 10.8 ppm and N3–H at δ 7.2 ppm. The C5–H proton appears as a singlet at δ 5.9 ppm, while C6–H resonates at δ 7.5 ppm. In the amino-hydroxy form (iC1a), the enolic O–H proton emerges at δ 11.2 ppm, and C5–H shifts downfield to δ 6.3 ppm due to reduced ring current [6] [9]. ¹³C Nuclear Magnetic Resonance spectra show carbonyl carbon (C4=O) at δ 165 ppm in iC3, versus enol C4–OH at δ 155 ppm in iC1a. C2 resonates at δ 155 ppm in both tautomers, confirming its amino group attachment [6].
Infrared Spectroscopy:Attenuated Total Reflectance Infrared spectra identify tautomer-specific bands (Table 4). The amino-oxo tautomer displays strong ν(C=O) at 1685 cm⁻¹ and δ(N–H) at 1620 cm⁻¹. The amino-hydroxy tautomer shows ν(O–H) at 3100–3500 cm⁻¹ (broad), ν(C=C) at 1590 cm⁻¹, and ν(C=N) at 1520 cm⁻¹. Matrix-isolation studies confirm the amino-hydroxy form’s dominance (85%) in nonpolar media through O–H stretching intensity at 3470 cm⁻¹ [7] [9].
Mass Spectrometry:Electron ionization mass spectra exhibit a molecular ion peak at m/z 111. Fragmentation follows two primary pathways:
Table 4: Characteristic Spectroscopic Signatures of Isocytosine Tautomers
Technique | Amino-Oxo Tautomer (iC3) | Amino-Hydroxy Tautomer (iC1a) |
---|---|---|
¹H NMR (δ, ppm) | N1–H: 10.8; N3–H: 7.2; C6–H: 7.5 | O4–H: 11.2; N3–H: 7.5; C6–H: 7.8 |
¹³C NMR (δ, ppm) | C4: 165; C2: 155; C6: 140 | C4: 155; C2: 150; C6: 145 |
IR (cm⁻¹) | ν(C=O): 1685; δ(N–H): 1620 | ν(O–H): 3100–3500; ν(C=C): 1590 |
MS Fragments | m/z 94 (M–NH₃), 66 (M–NH₃–CO) | m/z 94 (M–OH), 68 (C₃H₄N₂⁺) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7